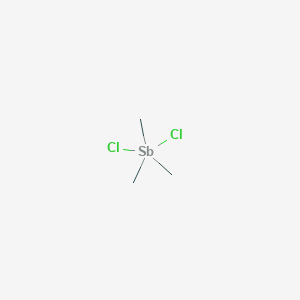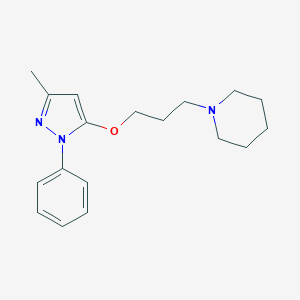
Pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)- is a compound that belongs to the pyrazole class of organic compounds. It has been widely studied for its potential use in scientific research applications, particularly in the areas of biochemical and physiological effects.
作用机制
The mechanism of action of pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)- is not fully understood. However, it is believed to act as a modulator of GPCR activity. Specifically, it may act as an allosteric modulator, binding to a site on the receptor that is distinct from the site where the endogenous ligand binds. This can result in changes in receptor activity, including changes in signaling pathways and downstream physiological effects.
生化和生理效应
Pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)- has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to modulate the activity of certain GPCRs involved in pain signaling, making it a potential target for the development of new pain medications. It has also been shown to have effects on the cardiovascular system, including the potential to reduce blood pressure and improve vascular function.
实验室实验的优点和局限性
Pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)- has several advantages for use in lab experiments. It has high affinity for certain GPCRs, making it a potentially useful tool for studying these receptors. It is also relatively easy to synthesize, allowing for large-scale production. However, there are also limitations to its use. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its effects on different GPCRs may vary, making it important to carefully select the appropriate receptor for a given experiment.
未来方向
There are several future directions for research on pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)-. One area of interest is its potential as a therapeutic target for pain management. Further research is needed to better understand its mechanism of action and to identify specific GPCRs that may be targeted for pain relief. Additionally, its effects on the cardiovascular system make it a potential target for the development of new cardiovascular medications. Finally, further research is needed to better understand its effects on other physiological systems, including the immune system and the central nervous system.
合成方法
Pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)- can be synthesized using a variety of methods. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-5-carbaldehyde with 3-piperidinopropanol in the presence of a catalyst such as p-toluenesulfonic acid. This reaction results in the formation of the desired compound in good yield.
科学研究应用
Pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)- has been studied extensively for its potential use in scientific research applications. One area of interest is its potential as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a large family of cell surface receptors that are involved in a wide range of physiological processes. Pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)- has been shown to have high affinity for certain GPCRs, making it a potentially useful tool for studying these receptors.
属性
CAS 编号 |
15089-61-9 |
|---|---|
产品名称 |
Pyrazole, 3-methyl-1-phenyl-5-(3-piperidinopropoxy)- |
分子式 |
C18H25N3O |
分子量 |
299.4 g/mol |
IUPAC 名称 |
1-[3-(5-methyl-2-phenylpyrazol-3-yl)oxypropyl]piperidine |
InChI |
InChI=1S/C18H25N3O/c1-16-15-18(21(19-16)17-9-4-2-5-10-17)22-14-8-13-20-11-6-3-7-12-20/h2,4-5,9-10,15H,3,6-8,11-14H2,1H3 |
InChI 键 |
VBWVRGSXBIKTQB-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCCN2CCCCC2)C3=CC=CC=C3 |
规范 SMILES |
CC1=NN(C(=C1)OCCCN2CCCCC2)C3=CC=CC=C3 |
其他 CAS 编号 |
15089-61-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



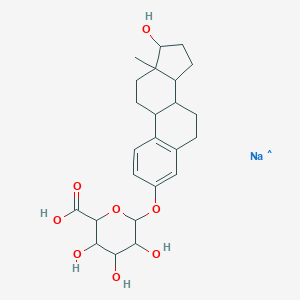


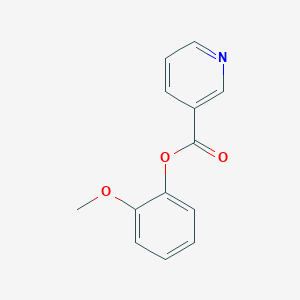
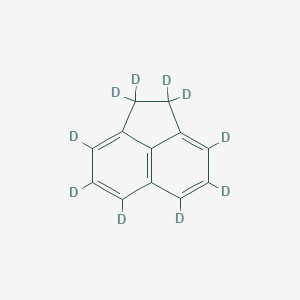
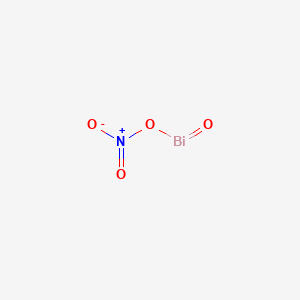
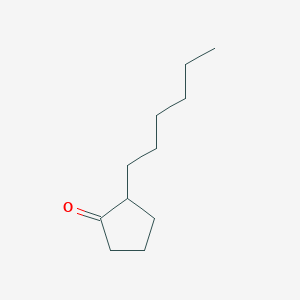
![magnesium;3-[(12E)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-12-(oxidomethylidene)-4-oxo-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-22-yl]propanoate;hydron](/img/structure/B84022.png)
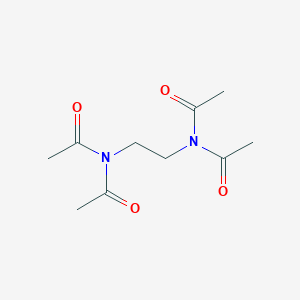
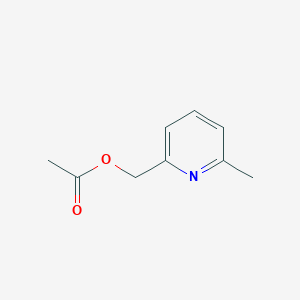
![[2-[(8R,9S,10R,13S,14S,16S,17R)-16-bromo-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B84028.png)
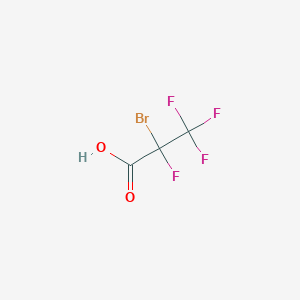
![[1,1'-Biphenyl]-2,5-diol, 4'-methyl-](/img/structure/B84033.png)
